
2-(2,6-Dimethyl-4-morpholinyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethyl-4-morpholinyl)phenol, also known as DMP-777, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a selective inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in various cellular functions, including signal transduction, gene expression, and cell growth.
Mechanism of Action
2-(2,6-Dimethyl-4-morpholinyl)phenol selectively inhibits the activity of PKC by binding to the catalytic domain of the enzyme. This binding prevents the activation of PKC by preventing the binding of ATP to the enzyme. As a result, the downstream signaling pathways that are regulated by PKC are inhibited.
Biochemical and Physiological Effects
The inhibition of PKC by 2-(2,6-Dimethyl-4-morpholinyl)phenol has several biochemical and physiological effects. PKC plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Therefore, the inhibition of PKC by 2-(2,6-Dimethyl-4-morpholinyl)phenol can lead to the inhibition of cell growth and induction of apoptosis. Moreover, PKC has been implicated in the regulation of ion channels, neurotransmitter release, and synaptic plasticity. Therefore, the inhibition of PKC by 2-(2,6-Dimethyl-4-morpholinyl)phenol can lead to the modulation of neuronal excitability and synaptic plasticity.
Advantages and Limitations for Lab Experiments
2-(2,6-Dimethyl-4-morpholinyl)phenol has several advantages for lab experiments. Firstly, it is a selective inhibitor of PKC, which allows for the specific inhibition of PKC without affecting other cellular processes. Secondly, 2-(2,6-Dimethyl-4-morpholinyl)phenol has a high potency, which allows for the use of low concentrations of the compound in experiments. However, 2-(2,6-Dimethyl-4-morpholinyl)phenol has some limitations for lab experiments. Firstly, it is a relatively new compound, and its long-term effects are not well understood. Secondly, the mechanism of action of 2-(2,6-Dimethyl-4-morpholinyl)phenol is not fully elucidated, and further research is needed to understand its effects on cellular processes.
Future Directions
There are several future directions for the study of 2-(2,6-Dimethyl-4-morpholinyl)phenol. Firstly, further research is needed to understand the long-term effects of 2-(2,6-Dimethyl-4-morpholinyl)phenol on cellular processes and its potential therapeutic applications. Secondly, the mechanism of action of 2-(2,6-Dimethyl-4-morpholinyl)phenol needs to be further elucidated to understand its effects on PKC and downstream signaling pathways. Moreover, the development of more potent and selective inhibitors of PKC could lead to the development of new therapies for various diseases. Finally, the use of 2-(2,6-Dimethyl-4-morpholinyl)phenol as a tool compound to study the role of PKC in various cellular processes and signaling pathways could lead to the development of new insights into the regulation of cellular functions.
Synthesis Methods
The synthesis of 2-(2,6-Dimethyl-4-morpholinyl)phenol involves the reaction between 2,6-dimethylphenol and morpholine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution reaction, where the morpholine attacks the electrophilic carbon of the phenol ring. The resulting product is then purified through recrystallization to obtain pure 2-(2,6-Dimethyl-4-morpholinyl)phenol.
Scientific Research Applications
2-(2,6-Dimethyl-4-morpholinyl)phenol has been widely used in scientific research due to its selective inhibition of PKC. PKC has been implicated in various diseases, including cancer, diabetes, and neurological disorders. Therefore, 2-(2,6-Dimethyl-4-morpholinyl)phenol has been studied extensively for its potential therapeutic applications in these diseases. Moreover, 2-(2,6-Dimethyl-4-morpholinyl)phenol has been used as a tool compound to study the role of PKC in various cellular functions and signaling pathways.
properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-7-13(8-10(2)15-9)11-5-3-4-6-12(11)14/h3-6,9-10,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCHIQQCVMTNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethyl-4-morpholinyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

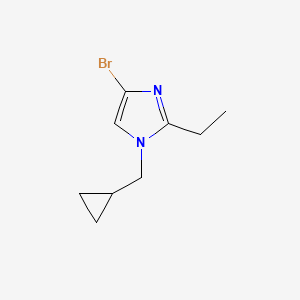
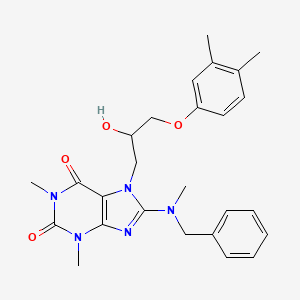
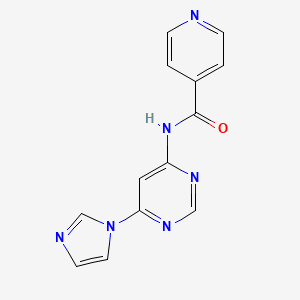

![2,4-dichloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2746756.png)
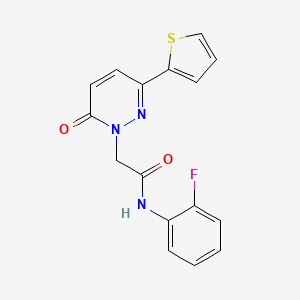
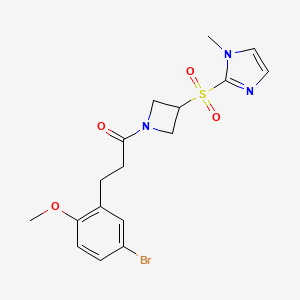

![2-[(5-{[(2-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2746763.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2746765.png)
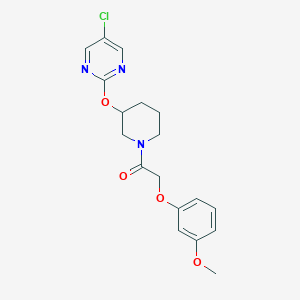
![Methyl (1R,2R,5R)-3-benzyl-2-(methoxymethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2746768.png)
![(E)-2-((2,5-dimethoxybenzylidene)amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2746770.png)
